Cas no 1043919-67-0 (3-Bromo-2-methyl-4,5,6,7-tetrahydroindazole)

3-Bromo-2-methyl-4,5,6,7-tetrahydroindazole is a heterocyclic brominated compound featuring a tetrahydroindazole core with a methyl substituent at the 2-position. This structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The bromine atom at the 3-position enhances its reactivity, enabling selective functionalization via cross-coupling reactions or nucleophilic substitutions. Its saturated ring system contributes to stability while retaining versatility for further derivatization. The compound is commonly utilized in medicinal chemistry for scaffold modification and as a building block in the synthesis of biologically active molecules. Proper handling under inert conditions is recommended due to its sensitivity to moisture and light.
3-Bromo-2-methyl-4,5,6,7-tetrahydroindazole structure
1043919-67-0 structure
Product name:3-Bromo-2-methyl-4,5,6,7-tetrahydroindazole
CAS No:1043919-67-0
MF:C8H11BrN2
MW:215.090340852737
CID:2132396

3-Bromo-2-methyl-4,5,6,7-tetrahydroindazole Chemical and Physical Properties

Names and Identifiers

    • 2H-Indazole, 3-bromo-4,5,6,7-tetrahydro-2-methyl-
    • 3-bromo-2-methyl-4,5,6,7-tetrahydro-2h-indazole
    • 3-Bromo-2-methyl-4,5,6,7-tetrahydroindazole
    • Inchi: 1S/C8H11BrN2/c1-11-8(9)6-4-2-3-5-7(6)10-11/h2-5H2,1H3
    • InChI Key: MOUBANAECGFEAG-UHFFFAOYSA-N
    • SMILES: BrC1=C2C(CCCC2)=NN1C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 151
  • Topological Polar Surface Area: 17.8

3-Bromo-2-methyl-4,5,6,7-tetrahydroindazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-360828-0.25g
3-bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole
1043919-67-0 95.0%
0.25g
$466.0 2025-03-18
Enamine
EN300-360828-0.5g
3-bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole
1043919-67-0 95.0%
0.5g
$735.0 2025-03-18
A2B Chem LLC
AW29757-5g
3-Bromo-2-methyl-4,5,6,7-tetrahydro-2h-indazole
1043919-67-0 95%
5g
$2911.00 2024-04-20
1PlusChem
1P01BT3X-10g
3-bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole
1043919-67-0 95%
10g
$5071.00 2023-12-26
1PlusChem
1P01BT3X-2.5g
3-bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole
1043919-67-0 95%
2.5g
$2346.00 2023-12-26
A2B Chem LLC
AW29757-100mg
3-Bromo-2-methyl-4,5,6,7-tetrahydro-2h-indazole
1043919-67-0 95%
100mg
$379.00 2024-04-20
1PlusChem
1P01BT3X-100mg
3-bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole
1043919-67-0 95%
100mg
$465.00 2023-12-26
Enamine
EN300-360828-5.0g
3-bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole
1043919-67-0 95.0%
5.0g
$2732.0 2025-03-18
Enamine
EN300-360828-1.0g
3-bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole
1043919-67-0 95.0%
1.0g
$943.0 2025-03-18
Enamine
EN300-360828-0.05g
3-bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole
1043919-67-0 95.0%
0.05g
$218.0 2025-03-18

Additional information on 3-Bromo-2-methyl-4,5,6,7-tetrahydroindazole

3-Bromo-2-methyl-4,5,6,7-tetrahydroindazole: A Comprehensive Overview

3-Bromo-2-methyl-4,5,6,7-tetrahydroindazole (CAS No. 1043919-67-0) is a unique organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the family of indazoles, which are heterocyclic aromatic compounds with a wide range of applications in drug discovery and materials synthesis. The presence of a bromine atom at the 3-position and a methyl group at the 2-position introduces distinct electronic and steric properties to the molecule, making it a valuable building block for further chemical transformations.

The structure of 3-Bromo-2-methyl-4,5,6,7-tetrahydroindazole is characterized by a fused bicyclic system consisting of an indole ring and a tetrahydrofuran-like ring. The bromine substituent at the 3-position plays a crucial role in modulating the electronic properties of the molecule, while the methyl group at the 2-position contributes to its steric bulk. These features make it an ideal candidate for various synthetic strategies, including nucleophilic substitution and cross-coupling reactions.

Recent studies have highlighted the potential of 3-Bromo-2-methyl-4,5,6,7-tetrahydroindazole as a versatile precursor in the synthesis of bioactive compounds. For instance, researchers have utilized this compound as a key intermediate in the construction of complex natural product analogs. Its ability to undergo both electrophilic and nucleophilic attacks makes it highly amenable to a wide range of reaction conditions.

In addition to its role in organic synthesis, 3-Bromo-2-methyl-4,5,6,7-tetrahydroindazole has also been explored for its potential applications in materials science. The compound's unique electronic properties make it a promising candidate for use in organic electronics and optoelectronic devices. Recent advancements in this area have demonstrated its ability to function as an efficient charge transport material in organic light-emitting diodes (OLEDs) and photovoltaic cells.

The synthesis of 3-Bromo-2-methyl-4,5,6,7-tetrahydroindazole typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. One common approach involves the bromination of a suitably substituted indazole derivative followed by hydrogenation to achieve the tetrahydrofuran-like ring system. The optimization of reaction conditions has significantly improved the yield and purity of this compound.

From a toxicological perspective, 3-Bromo-2-methyl-4,5,6,7-tetrahydroindazole has been subjected to preliminary safety assessments to evaluate its potential risks. These studies have indicated that while it exhibits moderate cytotoxicity under certain conditions, further research is required to fully understand its toxicity profile and mechanisms of action.

In conclusion,3-Bromo-2-methyl-4,5,6,7-tetrahydroindazole (CAS No. 1043919-67-0) stands out as a valuable compound with diverse applications across multiple disciplines. Its unique structure and reactivity make it an essential tool for researchers in organic chemistry and materials science. As ongoing studies continue to uncover new insights into its properties and potential uses,3-Bromo-2-methyl-4,tetrahydroindazole is poised to play an increasingly important role in both academic and industrial settings.

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